molecular formula C19H15Cl2NO4S2 B12139400 (5Z)-3-(3,5-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5Z)-3-(3,5-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12139400
M. Wt: 456.4 g/mol
InChI Key: YFKHQBMCRHHVNC-SOFYXZRVSA-N
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Description

The compound (5Z)-3-(3,5-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3,5-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dichlorobenzaldehyde with 3,4,5-trimethoxybenzylidene thiosemicarbazide in the presence of a base, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-90°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of the corresponding alcohols or amines

    Substitution: Introduction of various nucleophiles (e.g., methoxy, amino groups) at the aromatic ring

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science:

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory: Potential to reduce inflammation in various biological models.

Medicine

    Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.

    Drug Development: Used as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Incorporated into formulations for various therapeutic applications.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, including:

    Enzyme Inhibition: Inhibits key enzymes involved in biological pathways, such as proteases and kinases.

    Receptor Binding: Binds to specific receptors on cell surfaces, modulating cellular responses.

    DNA Interaction: Interacts with DNA, potentially leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(3,5-dichlorophenyl)-2-thioxo-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
  • (5Z)-3-(3,5-dichlorophenyl)-2-thioxo-5-(3,4-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness

  • Substituent Effects : The presence of the 3,4,5-trimethoxybenzylidene group imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
  • Biological Activity : Exhibits a broader spectrum of biological activities compared to similar compounds, making it a valuable candidate for further research and development.

This detailed article provides a comprehensive overview of (5Z)-3-(3,5-dichlorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H15Cl2NO4S2

Molecular Weight

456.4 g/mol

IUPAC Name

(5Z)-3-(3,5-dichlorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H15Cl2NO4S2/c1-24-14-4-10(5-15(25-2)17(14)26-3)6-16-18(23)22(19(27)28-16)13-8-11(20)7-12(21)9-13/h4-9H,1-3H3/b16-6-

InChI Key

YFKHQBMCRHHVNC-SOFYXZRVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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